molecular formula C13H6Cl2F2O B1302687 3,5-Dichloro-3',5'-difluorobenzophenone CAS No. 844885-17-2

3,5-Dichloro-3',5'-difluorobenzophenone

Cat. No.: B1302687
CAS No.: 844885-17-2
M. Wt: 287.08 g/mol
InChI Key: LZLFRFWTFIIFOM-UHFFFAOYSA-N
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Description

3,5-Dichloro-3',5'-difluorobenzophenone is a halogenated benzophenone derivative with the molecular formula C₁₃H₆Cl₂F₂O and a molecular weight of 287.09 g/mol . The compound features two chlorine atoms at the 3- and 5-positions of one benzene ring and two fluorine atoms at the 3'- and 5'-positions of the second benzene ring. This substitution pattern creates strong electron-withdrawing effects, making it a candidate for nucleophilic aromatic substitution (NAS) reactions and applications in polymer synthesis .

Properties

IUPAC Name

(3,5-dichlorophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F2O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLFRFWTFIIFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374166
Record name 3,5-Dichloro-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-17-2
Record name 3,5-Dichloro-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,5-Dichloro-3’,5’-difluorobenzophenone typically involves the following steps :

    Formation of Grignard Reagent: Reacting 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene with magnesium to form a Grignard reagent.

    Nucleophilic Addition: The Grignard reagent is then subjected to a nucleophilic addition reaction with a trifluoroacetyl reagent.

    Acid Treatment: The product is treated with acid to obtain 3,5-Dichloro-3’,5’-difluorobenzophenone.

This method is favored for its mild reaction conditions, low raw material cost, and suitability for industrial production.

Chemical Reactions Analysis

3,5-Dichloro-3’,5’-difluorobenzophenone undergoes various chemical reactions, including :

    Substitution Reactions: The compound can participate in halogen substitution reactions, where chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Nucleophilic Addition: The carbonyl group in the benzophenone structure allows for nucleophilic addition reactions.

Common reagents used in these reactions include Grignard reagents, strong bases, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dichloro-3’,5’-difluorobenzophenone is utilized in various scientific research applications :

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’,5’-difluorobenzophenone involves its interaction with molecular targets through its carbonyl group and halogen atoms . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their structure and function. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3,5-Dichloro-3',5'-difluorobenzophenone and related benzophenones:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity (%)
This compound C₁₃H₆Cl₂F₂O 287.09 3,5-Cl; 3',5'-F 97.0
3-Chloro-3',5'-difluorobenzophenone C₁₃H₇ClF₂O 252.64 3-Cl; 3',5'-F N/A
4,4’-Difluorobenzophenone C₁₃H₈F₂O 218.20 4-F; 4'-F N/A
3,5-Dichloro-2,2,2-Trifluoroacetophenone C₈H₃Cl₂F₃O 251.01 3,5-Cl; 2,2,2-CF₃ N/A

Key Observations :

  • Substituent Effects: The target compound’s dichloro and difluoro groups enhance its electron-withdrawing capacity compared to mono-chloro analogs (e.g., 3-Chloro-3',5'-difluorobenzophenone) or non-chlorinated derivatives like 4,4’-difluorobenzophenone .
  • Molecular Weight : The addition of chlorine increases molecular weight significantly, influencing physical properties such as melting points and solubility .

Reactivity in Nucleophilic Aromatic Substitution (NAS)

Halogenated benzophenones are critical in polymer synthesis via NAS. Reactivity depends on the leaving group (F vs. Cl) and substituent positions:

  • 3,5-Difluorobenzophenone (Analog): Fluorine atoms at meta positions require high reaction temperatures (150–185°C) for substitution, with reduced reactivity after the first substitution due to electronic deactivation .
  • This compound: Chlorine atoms (better leaving groups than fluorine) may enhance reactivity at specific positions. However, the meta-difluoro substituents on the second ring likely slow NAS due to steric and electronic effects .
  • 4,4’-Difluorobenzophenone: Para-substituted fluorines exhibit higher NAS reactivity than meta-substituted analogs, enabling polymer synthesis under milder conditions .
Solubility and Thermal Stability:
  • Glass Transition Temperature (Tg): Benzophenones with pendant groups (e.g., 3,5-difluorobenzophenone-based polymers) exhibit Tg values ranging from 150–200°C, suggesting that the target compound could contribute to high-Tg polymers .
Functional Group Comparisons:
  • 3,5-Dichlorobenzoyl Chloride : Replacing the ketone with an acid chloride group increases reactivity toward nucleophiles but reduces thermal stability .
  • 3,5-Dichloro-2,2,2-Trifluoroacetophenone: The trifluoromethyl group enhances hydrophobicity, making it suitable for hydrophobic coatings, unlike the target compound’s benzophenone backbone .

Biological Activity

3,5-Dichloro-3',5'-difluorobenzophenone is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H8Cl2F2O
  • Molecular Weight : 295.1 g/mol
  • IUPAC Name : this compound
  • CAS Number : 115495-66-0

This compound features two aromatic rings connected by a carbonyl group, with chlorine and fluorine substituents that significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on enzymatic inhibition and potential therapeutic applications.

Enzymatic Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in cholesterol biosynthesis. Notably, it has been shown to inhibit oxido-squalene cyclase, an enzyme crucial for the conversion of squalene to lanosterol in the cholesterol synthesis pathway. This inhibition can lead to decreased cholesterol levels in the bloodstream, making it a candidate for treating hypercholesterolemia .

Study 1: Inhibition of Oxido-Squalene Cyclase

A study conducted by Cattel et al. demonstrated that compounds similar to this compound effectively inhibit oxido-squalene cyclase. The results indicated a significant reduction in cholesterol synthesis in vitro, suggesting potential therapeutic applications in managing cholesterol-related disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits oxido-squalene cyclase
Cholesterol ReductionDecreases cholesterol synthesis
Toxicological ConcernsPotential carcinogenic effects

The mechanism through which this compound exerts its biological effects primarily involves enzyme inhibition. By binding to the active site of oxido-squalene cyclase, it prevents the conversion of squalene into lanosterol, thereby disrupting the cholesterol biosynthesis pathway. This action not only lowers cholesterol levels but may also have implications for other metabolic processes involving sterols.

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